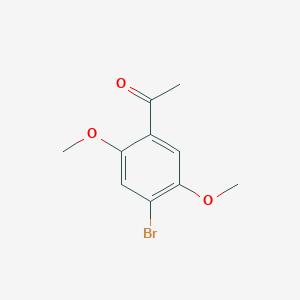

1-(4-broMo-2,5-diMethoxyphenyl)ethanone

説明

“1-(4-broMo-2,5-diMethoxyphenyl)ethanone” is a chemical compound that has been recently offered for purchase by a variety of Internet retailers . This substance may be considered a cathinone analogue of the phenethylamine 2- (4-bromo-2,5-dimethoxyphenyl)ethan-1-amine (2C-B) which suggests that it may have psychoactive effects in humans .

Synthesis Analysis

The synthesis of “1-(4-broMo-2,5-diMethoxyphenyl)ethanone” involves a reaction of bromine with acetoveratrone in chloroform at room temperature . For TMS derivatization, the residue was taken up in N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)/toluene (1/1) and analyzed by GC-MS .Molecular Structure Analysis

The molecular formula of “1-(4-broMo-2,5-diMethoxyphenyl)ethanone” is C10H10Br2O3 . The molecular weight is 259.09654 .科学的研究の応用

Chemical Synthesis and Protective Group

1-(4-bromo-2,5-dimethoxyphenyl)ethanone has been synthesized as part of chemical research. One study details its synthesis by the reaction of halogen-exchange, yielding higher efficiencies. It has also been shown to act as an effective chemical protective group. However, no photolytic phenomena were observed in various solvents, such as methanol or benzene, indicating its stability under these conditions (Li Hong-xia, 2007).

Photolytic Studies

In another study, the photochemistry of a related compound, 1,2-di(3′,4′-dimethoxyphenyl)ethanone (an O-methylated α-carbonyl β-1 lignin model dimer), was examined. This research looked into its photochemical reactivity in both liquid and solid states and in various environments. The study found that this compound transforms into several compounds upon photolysis, highlighting its potential in understanding complex photochemical processes (A. Castellan et al., 1990).

Bromination Methods

A study focused on the bromination of aromatic ethers using 1-(4-bromo-2,5-dimethoxyphenyl)ethanone as a starting material. The research demonstrated an efficient method for electrophilic aromatic bromination, indicating its utility in organic synthesis and chemical modification processes (Xu Yong-nan, 2012).

Carbonic Anhydrase Inhibitory Properties

In the field of medicinal chemistry, derivatives of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone have been synthesized and tested for their ability to inhibit human carbonic anhydrase II, an enzyme important in various physiological processes. Some derivatives showed effective inhibitory activity, suggesting potential applications in drug development for conditions like glaucoma, epilepsy, and osteoporosis (H. T. Balaydın et al., 2012).

Synthesis of Heterocyclic Thio Ethanone Derivatives

A study demonstrated the preparation of 1-(2,3,4-trimethoxyphenyl)-2-substituted heterocyclic thio ethanone derivatives using 1-(4-bromo-2,5-dimethoxyphenyl)ethanone. This process, mediated by indium in water, showcased an environmentally friendly and efficient method. The synthesized compounds also exhibited moderate antifungal activities, highlighting their potential in pharmaceutical applications (Song Yang et al., 2004).

作用機序

Target of Action

The primary target of 1-(4-broMo-2,5-diMethoxyphenyl)ethanone, also known as βk-2C-B, is believed to be the serotonin 5-HT2 receptor . This receptor plays a crucial role in the regulation of mood, perception, and cognition .

Mode of Action

The compound interacts with its targets by binding to the 5-HT2A receptor, which leads to the activation of the receptor . This activation results in the release of neurotransmitters such as dopamine and serotonin .

Biochemical Pathways

It is suggested that the compound’s interaction with the serotonin 5-ht2 receptor could influence various downstream effects related to mood, perception, and cognition .

Pharmacokinetics

It is known that the compound is most commonly consumed orally . Its longer half-life could increase exposure at specific sites within the body, possibly giving rise to an increased toxic response for βk-2C-B as compared to 2C-B .

Result of Action

The molecular and cellular effects of 1-(4-broMo-2,5-diMethoxyphenyl)ethanone’s action include altered perception, mood, and thought . It has also been shown to have potential as a therapeutic agent for the treatment of various mental disorders such as depression and anxiety.

Action Environment

It is worth noting that the potential ingestion of pyrolysis products with unknown toxicity adds an element of concern

特性

IUPAC Name |

1-(4-bromo-2,5-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-6(12)7-4-10(14-3)8(11)5-9(7)13-2/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXIBOMTVNQIFET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1OC)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50557812 | |

| Record name | 1-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-broMo-2,5-diMethoxyphenyl)ethanone | |

CAS RN |

90841-64-8 | |

| Record name | 1-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What happens when 1-(4-bromo-2,5-dimethoxyphenyl)ethanone is subjected to high temperatures, simulating a "meth pipe" scenario?

A1: Research indicates that 1-(4-bromo-2,5-dimethoxyphenyl)ethanone undergoes significant degradation when heated under conditions simulating a "meth pipe". A study utilizing gas chromatography-mass spectrometry identified twelve distinct pyrolysis products from 1-(4-bromo-2,5-dimethoxyphenyl)ethanone. [] This finding raises concerns about potential inhalation exposure to these degradation products, which currently have unknown toxicological profiles. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1315706.png)